molecular formula C16H17N3O2S2 B11055663 5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B11055663
M. Wt: 347.5 g/mol
InChI Key: IHKLMPGCYJKBMM-UHFFFAOYSA-N
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Description

5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic compound It belongs to the class of thiazoloquinazolines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves a multi-step process. One common method is the three-component condensation reaction. This involves the reaction of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters . The reaction is carried out in the presence of weak organic bases such as triethylamine (TEA) in dimethylformamide (DMF) at 50°C for 1 hour . The resulting product is a yellow crystalline compound that is soluble in DMSO and DMF but poorly soluble in ethanol and isopropanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide or thioxo groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the N-pentyl and carboxamide groups in 5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide enhances its lipophilicity and potential for hydrogen bonding, which can improve its interaction with biological targets and its overall efficacy as a therapeutic agent.

Properties

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

5-oxo-N-pentyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C16H17N3O2S2/c1-2-3-6-9-17-15(21)12-13-18-14(20)10-7-4-5-8-11(10)19(13)16(22)23-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,17,21)(H,18,20)

InChI Key

IHKLMPGCYJKBMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1

Origin of Product

United States

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